molecular formula C11H20O B086747 Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- CAS No. 14576-08-0

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-

Cat. No. B086747
CAS RN: 14576-08-0
M. Wt: 168.28 g/mol
InChI Key: YWJHQHJWHJRTAB-UHFFFAOYSA-N
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Description

“Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-” is also known as “Benzene, 1-methoxy-4-(1-methylethyl)-” or "Anisole, p-isopropyl-" . It has a molecular formula of C10H14O and a molecular weight of 150.2176 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methoxy group (OCH3) and an isopropyl group (CH(CH3)2) attached to it .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a melting point of -76°C, a boiling point of 146°C, and a relative density of 0.967 at 20°C. Its vapour pressure is 5.93 hPa at 25°C, and it has a water solubility of 100 g/l at 25°C. The partition coefficient n-octanol/water (log value) is 0.36, and it has a flash point of 45.8°C .

Scientific Research Applications

Conformational Analysis and Molecular Structure

  • Cyclohexene derivatives, such as 4-(1-methoxy-1-methylethyl)-1-methyl-cyclohexene, are studied for their molecular structure and conformational properties. These compounds can induce spiral supramolecular ordering in certain mesophases. The cyclohexene ring often displays a conformation that is intermediate between a sofa and a half-chair, influenced by the orientation of methyl and methoxyl groups (Shishkin et al., 1995).

Electron Diffraction Studies

  • Electron diffraction techniques are used to investigate the favored conformations of molecules like 1-methoxycyclohexene. These studies contribute to the understanding of molecular structures in the gas phase and the relationship between structure and reactivity (Lowrey et al., 1973).

Synthesis and Chemical Reactions

  • Cyclohexene compounds are synthesized and studied for various chemical reactions, such as the synthesis of 1-(Trimethoxymethyl) cyclohexene from other cyclohexene derivatives. These studies explore the potential applications of these compounds in synthetic organic chemistry (Bourke & Collins, 1996).

Photochemical Studies

  • The photochemical behavior of cyclohexene derivatives is investigated, such as in the photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reactions. These studies reveal the formation of various cyclic adducts and provide insights into photochemical reaction mechanisms (Arnold & Mcmanus, 1998).

Catalytic Applications

  • Cyclohexene derivatives are used in catalytic reactions, such as the Mn(III)-promoted annulation of enol ethers and esters to fused or spiro 2-cyclopentenones. These reactions demonstrate the utility of these compounds in catalysis and synthesis of complex organic molecules (Corey & Ghosh, 1987).

Future Directions

The future directions for this compound are not specified in the search results. Its use as an intermediate in the chemical industry suggests that it may continue to be important in the synthesis of other compounds .

properties

IUPAC Name

4-(2-methoxypropan-2-yl)-1-methylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O/c1-9-5-7-10(8-6-9)11(2,3)12-4/h5,10H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJHQHJWHJRTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041819
Record name Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
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Product Name

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-

CAS RN

14576-08-0
Record name α-Terpinyl methyl ether
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Record name Methyl alpha-terpinyl ether
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Record name Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
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Record name Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
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Record name Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
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Record name 4-(1-methoxy-1-methylethyl)-1-methylcyclohexene
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Record name METHYL .ALPHA.-TERPINYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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